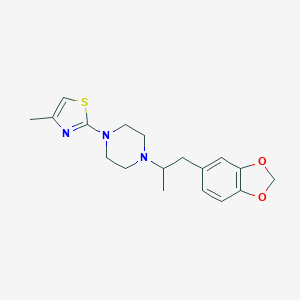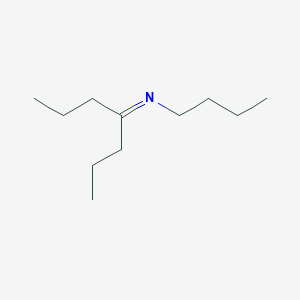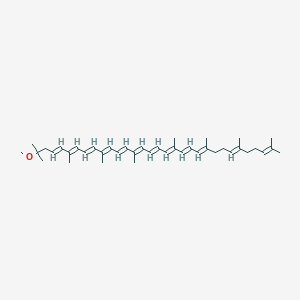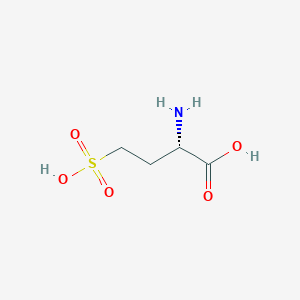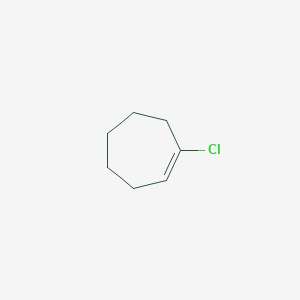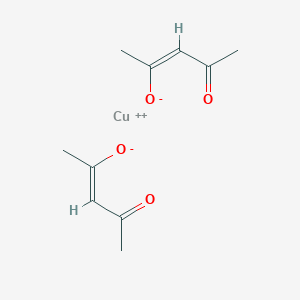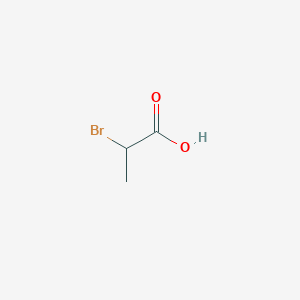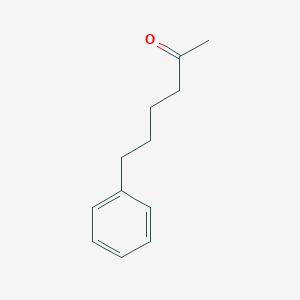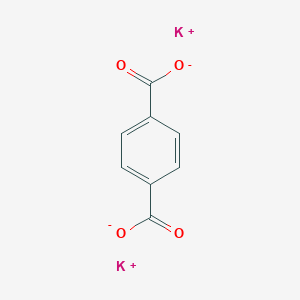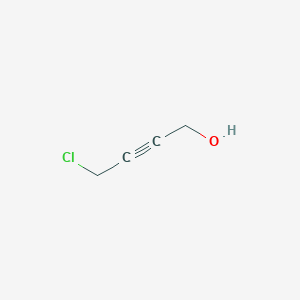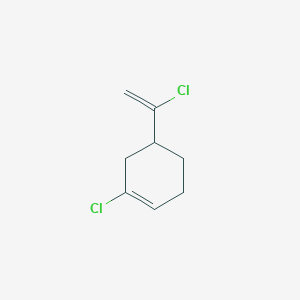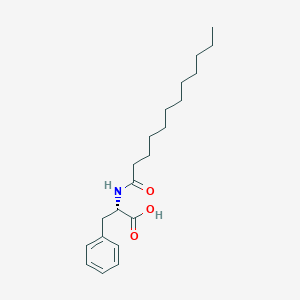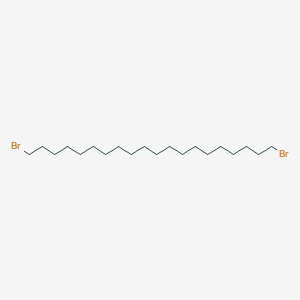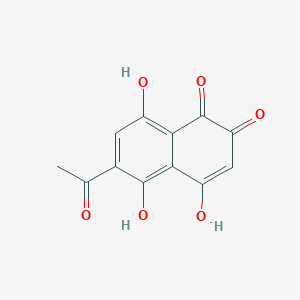
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone, also known as menadione, is a synthetic derivative of vitamin K. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors.
Wirkmechanismus
Menadione acts as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. It also has antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemische Und Physiologische Effekte
Menadione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biosynthesis of blood coagulation factors, as well as genes involved in the regulation of oxidative stress. Menadione has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. However, 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone can be toxic at high concentrations and may cause oxidative stress. Care should be taken when handling 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone. One area of interest is the role of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the regulation of gene expression. Another area of interest is the potential use of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone as a treatment for cancer. Further research is needed to fully understand the biochemical and physiological effects of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone and its potential applications in medicine and biotechnology.
Synthesemethoden
Menadione can be synthesized through a variety of methods, including the reaction of 1,4-naphthoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,4-naphthoquinone with acetic anhydride and aluminum chloride.
Wissenschaftliche Forschungsanwendungen
Menadione has been extensively studied for its role in the biosynthesis of blood coagulation factors. It has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been used in research to investigate its potential as a treatment for cancer, as well as its role in the regulation of gene expression.
Eigenschaften
CAS-Nummer |
13379-24-3 |
|---|---|
Produktname |
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone |
Molekularformel |
C12H8O6 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
6-acetyl-4,5,8-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O6/c1-4(13)5-2-6(14)10-9(11(5)17)7(15)3-8(16)12(10)18/h2-3,14-15,17H,1H3 |
InChI-Schlüssel |
BWWXNOMEDUJQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Kanonische SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



